molecular formula C20H29N3O6S B5014086 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B5014086
M. Wt: 439.5 g/mol
InChI Key: SCJRWOROCGATNR-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione is a complex organic compound that features a combination of isoquinoline and piperazine moieties

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O6S/c1-28-17-12-15-6-7-22(14-16(15)13-18(17)29-2)20(25)5-4-19(24)21-8-10-23(11-9-21)30(3,26)27/h12-13H,4-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJRWOROCGATNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCC(=O)N3CCN(CC3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione typically involves multi-step organic reactions. The starting materials might include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 4-(methylsulfonyl)piperazine. The synthesis could involve:

    Nucleophilic substitution reactions: to introduce the piperazine moiety.

    Oxidation reactions: to form the butane-1,4-dione structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds with similar isoquinoline structures.

    Piperazine derivatives: Compounds with similar piperazine structures.

Uniqueness

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione is unique due to its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.

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